N-((Ethylphenylamino)thioxomethyl)benzamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

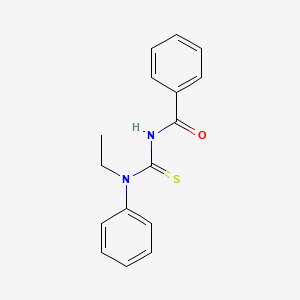

N-((Ethylphenylamino)thioxomethyl)benzamide is a chemical compound with the molecular formula C16H16N2OS It is known for its unique structure, which includes an ethylphenylamino group, a thioxomethyl group, and a benzamide moiety

Wissenschaftliche Forschungsanwendungen

N-((Ethylphenylamino)thioxomethyl)benzamide has diverse applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.

Biology: The compound is studied for its potential biological activity, including anti-inflammatory and antimicrobial properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.

Wirkmechanismus

Target of Action

Similar n-substituted benzamides have been found to inhibit nf-kb activation . NF-kB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection .

Mode of Action

Related n-substituted benzamides have been shown to inhibit nf-kb activation by preventing the breakdown of i-kb . This suggests that N-((Ethylphenylamino)thioxomethyl)benzamide may also interact with its targets in a similar manner.

Biochemical Pathways

The inhibition of nf-kb activation by similar compounds suggests that n-((ethylphenylamino)thioxomethyl)benzamide may affect pathways related to immune response and inflammation .

Result of Action

Similar n-substituted benzamides have been found to induce apoptosis and inhibit nf-kb mediated salvage from apoptosis . This suggests that N-((Ethylphenylamino)thioxomethyl)benzamide may have similar effects.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-((Ethylphenylamino)thioxomethyl)benzamide typically involves the reaction of ethylphenylamine with a thioxomethylating agent, followed by the introduction of a benzamide group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of N-((Ethylphenylamino)thioxomethyl)benzamide may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures consistent quality and yield of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-((Ethylphenylamino)thioxomethyl)benzamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioxomethyl group to a thiol or a sulfide.

Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and sulfides.

Substitution: Various substituted benzamides.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-((Methylphenylamino)thioxomethyl)benzamide

- N-((Propylphenylamino)thioxomethyl)benzamide

- N-((Butylphenylamino)thioxomethyl)benzamide

Uniqueness

N-((Ethylphenylamino)thioxomethyl)benzamide is unique due to its specific ethylphenylamino group, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted research and applications.

Biologische Aktivität

N-((Ethylphenylamino)thioxomethyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of the biological activity of this compound, including its synthesis, structure-activity relationships (SAR), and case studies highlighting its efficacy.

Synthesis and Structural Characteristics

N-((Ethylphenylamino)thioxomethyl)benzamide is synthesized through a multi-step process involving the reaction of appropriate amines with thioxomethyl derivatives. The structural formula can be represented as follows:

The compound features a thioxomethyl group attached to a benzamide backbone, which is crucial for its biological activity. The ethylphenylamino moiety enhances its lipophilicity, potentially improving membrane permeability and bioavailability.

Anticancer Properties

Research indicates that compounds similar to N-((Ethylphenylamino)thioxomethyl)benzamide exhibit significant anticancer properties. For instance, studies on related benzamide derivatives have shown potent inhibitory effects on various receptor tyrosine kinases (RTKs), which are critical in cancer progression. The docking studies suggest that these compounds can effectively bind to the active sites of RTKs such as EGFR and HER-2, leading to reduced cell proliferation in cancer cell lines .

Table 1: Inhibitory Activity of Related Compounds on RTKs

| Compound | Target Kinase | IC50 (nM) | % Inhibition at 10 nM |

|---|---|---|---|

| Compound A | EGFR | 5 | 91 |

| Compound B | HER-2 | 10 | 92 |

| N-((Ethylphenylamino)thioxomethyl)benzamide | TBD | TBD | TBD |

Antiviral Activity

Another area of interest is the antiviral activity of similar benzamide derivatives against viral infections. Certain studies have demonstrated that these compounds can inhibit viral entry by binding to specific viral proteins, thereby preventing the virus from infecting host cells. The structure-activity relationship analysis revealed that modifications in the benzamide scaffold significantly impact antiviral potency .

Case Study: Antiviral Efficacy

A recent study evaluated the antiviral activity of a series of benzamide derivatives, including N-((Ethylphenylamino)thioxomethyl)benzamide, against Ebola virus pseudotypes. The results indicated that several derivatives achieved EC50 values below 1 μM with low cytotoxicity, suggesting a favorable therapeutic index .

Toxicity and Safety Profile

The safety profile of N-((Ethylphenylamino)thioxomethyl)benzamide is critical for its potential therapeutic applications. Preliminary toxicity assessments indicate low cytotoxicity in vitro, with selectivity indices (SI) suggesting a wide margin between effective doses and toxic doses . Further studies are required to fully elucidate its metabolic stability and potential off-target effects.

Eigenschaften

IUPAC Name |

N-[ethyl(phenyl)carbamothioyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2OS/c1-2-18(14-11-7-4-8-12-14)16(20)17-15(19)13-9-5-3-6-10-13/h3-12H,2H2,1H3,(H,17,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZVMOMUIQTXUMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)C(=S)NC(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.